N-[(3,4-dimethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide
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Overview
Description
N-[(3,4-dimethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide is a complex organic compound characterized by its unique structural features. This compound is part of a class of molecules known for their potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a carbamothioyl group, a methoxy group, and a nitrobenzamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide typically involves the reaction of 3,4-dimethylaniline with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiourea to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of reduced amine products.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[(3,4-dimethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-dimethylphenyl)carbamothioyl]-3-fluorobenzamide
- N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide
- N-{[(3,4-dimethylphenyl)carbamothioyl]amino}formamide
Uniqueness
N-[(3,4-dimethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its methoxy and nitro groups, in particular, contribute to its potential as a versatile intermediate in organic synthesis and its applications in various scientific fields.
Properties
IUPAC Name |
N-[(3,4-dimethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-10-4-6-13(8-11(10)2)18-17(25)19-16(21)12-5-7-15(24-3)14(9-12)20(22)23/h4-9H,1-3H3,(H2,18,19,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABIOERHWYHMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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